2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide
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Overview
Description
2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been used for various purposes, including as an inhibitor of enzymes and in the treatment of cancer.
Mechanism of Action
The mechanism of action of 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide is not fully understood. However, it is believed to work by binding to the active site of enzymes and inhibiting their activity. It may also induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
Studies have shown that 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide has several biochemical and physiological effects. It has been found to decrease the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit histone deacetylase, which plays a role in gene expression and regulation. Additionally, it has been found to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide in lab experiments is its ability to selectively inhibit enzymes. This makes it a useful tool for studying the function of specific enzymes in various biological processes. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide. One area of interest is its potential as an anticancer agent. Further studies could investigate its effectiveness against different types of cancer and its mechanism of action. Additionally, research could focus on developing more selective inhibitors of specific enzymes using 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide as a starting point. Finally, studies could investigate the potential therapeutic applications of this compound in other areas, such as neurological disorders.
Synthesis Methods
The synthesis of 2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide involves the reaction of 2-methylfuran-3-sulfonyl chloride with N-[(3-methylphenyl)methyl]acetamide in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Scientific Research Applications
2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide has been extensively studied for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including carbonic anhydrase and histone deacetylase. Additionally, it has shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-4-3-5-13(8-11)9-16-15(17)10-21(18,19)14-6-7-20-12(14)2/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULPSUVFESGCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CS(=O)(=O)C2=C(OC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.